2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile
Description
The compound 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile features a pyridine-3-carbonitrile core linked to a pyrimidine ring via a piperidinyloxy bridge.
Properties
IUPAC Name |
2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-12-16-2-1-7-23-19(16)26-10-5-18(6-11-26)27-20-24-13-17(14-25-20)15-3-8-22-9-4-15/h1-4,7-9,13-14,18H,5-6,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPORWYWPHXLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a pyridine derivative and a suitable nitrile compound under basic conditions.
Attachment of the piperidine ring: The pyrimidine core is then reacted with a piperidine derivative in the presence of a suitable base to form the desired piperidine-pyrimidine linkage.
Final coupling: The intermediate is then coupled with a pyridine-3-carbonitrile derivative using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific target and the context of its use.
Comparison with Similar Compounds
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile derivatives
- Structure: These derivatives (–3) share a pyridine-carbonitrile backbone but differ in substituents (e.g., chlorine, cyclohexanedione rings) and an additional amino group.
- Synthesis: Prepared via condensation of 5,5-disubstituted-1,3-cyclohexanedione with substituted anilines in ethanol/piperidine .
Compounds 13b & 14b (Kotb et al., 2015)
- Structure: Feature pyridine-3-carbonitrile cores with naphthalenyl and aminosulfonylphenylamino groups (). The target compound replaces these with pyridin-4-yl and piperidinyloxy groups, which may enhance solubility or target selectivity.
4-[5-(Pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile
- Synthesis : Utilizes copper-catalyzed reactions with metal cyanides (). The target compound’s pyrimidine ring instead of a triazole may require distinct catalysts (e.g., Pd/C or CuX) for efficient coupling .
Antimicrobial Activity
- Hexahydroquinoline derivatives (–3) exhibit antimicrobial properties, with activity modulated by substituents like halogens (Cl, Br) or methoxy groups. The target compound’s pyrimidine-piperidinyloxy motif may similarly interact with microbial enzymes, though direct data are unavailable .
Kinase Inhibition
- Compound C30H34N8O3 () shows high potency (IC50 <1.26 nM) against undisclosed targets, attributed to morpholino and pyrrolopyrimidine groups. The target compound’s pyridin-4-yl and pyrimidine rings could mimic these interactions, but the absence of a morpholino group might reduce affinity .
Pharmacokinetic and Physicochemical Properties
- The target compound’s pyridin-4-yl and nitrile groups may balance solubility and metabolic stability .
- BF23658 (): Cyclopenta[b]pyridine and methylpiperazine substituents increase molecular weight (393.5 g/mol) compared to the target compound (estimated ~370 g/mol), which could influence bioavailability .
Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
